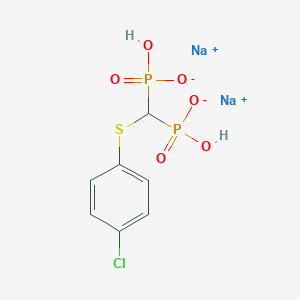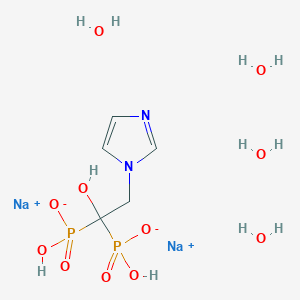
N'-Formyl-N-(4-methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine
Overview
Description
N-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]formamide is a chemical compound with the molecular formula C16H19N3O2 and a molecular weight of 285.34 g/mol. This compound is characterized by the presence of a methoxyphenyl group, a pyridinyl group, and a formamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of N-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]formamide involves several steps. One common method includes the reaction of 4-methoxybenzylamine with 2-bromopyridine in the presence of a base to form the intermediate product. This intermediate is then reacted with formic acid to yield the final compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .
Chemical Reactions Analysis
N-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl and methoxyphenyl groups, using reagents like halogens or alkylating agents.
Scientific Research Applications
N-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]formamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]formamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed that the compound may influence signaling pathways and cellular processes .
Comparison with Similar Compounds
N-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]formamide can be compared with similar compounds such as:
N-[2-(4-methoxyphenyl)ethyl]formamide: This compound lacks the pyridinyl group, making it less versatile in certain reactions.
N-[2-(4-chlorophenyl)methyl-pyridin-2-ylamino]ethyl]formamide: The presence of a chlorine atom instead of a methoxy group can lead to different reactivity and biological activity.
N-[2-(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N-methylformamide: The additional methyl group can influence the compound’s solubility and reactivity.
Properties
IUPAC Name |
N-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-21-15-7-5-14(6-8-15)12-19(11-10-17-13-20)16-4-2-3-9-18-16/h2-9,13H,10-12H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUREOITKIFVPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CCNC=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399444 | |
| Record name | N-(2-{[(4-Methoxyphenyl)methyl](pyridin-2-yl)amino}ethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109912-29-0 | |
| Record name | N-(2-{[(4-Methoxyphenyl)methyl](pyridin-2-yl)amino}ethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2R)-METHYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2-METHYLPROPIONATE](/img/structure/B15488.png)
![(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate](/img/structure/B15489.png)






![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)

